4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol
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Overview
Description
4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.257. The purity is usually 95%.
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Scientific Research Applications
Oxidation Reactions and Radical Studies
One significant area of application is in the study of oxidation reactions and the behavior of radicals. The oxidation of benzene by hydroxyl radicals in oxygenated aqueous solutions, producing phenol as a major product, exemplifies the fundamental chemical processes involving phenolic compounds. This research provides insights into the mechanisms of radical reactions and the formation of various organic compounds under different conditions (Pan, Schuchmann, & Sonntag, 1993).
Environmental Contaminant Degradation
The degradation of environmental contaminants, such as nonylphenol isomers, by specific bacterial strains highlights the potential of bioremediation techniques in addressing pollution. Sphingomonas xenophaga Bayram, for instance, utilizes certain nonylphenol isomers as growth substrates, indicating a novel metabolic pathway for the degradation of these contaminants (Gabriel et al., 2005).
Catalysis and Polymerization
Research into the use of phenolic compounds as catalysts for living radical polymerization presents another application. Simple phenols, including phenol itself and phenol-based antioxidants, have been utilized as organic catalysts in the reversible chain transfer catalyzed living radical polymerization (RTCP), demonstrating the versatility of these compounds in polymer science (Goto et al., 2010).
Antioxidant Properties
The antioxidant properties of phenols have been extensively reviewed, underscoring their significance in various fields, including pharmaceuticals and materials science. The mechanisms by which phenols act as antioxidants, including the role of solvent effects and the proton-coupled electron transfer mechanism, are critical for designing more effective antioxidant compounds (Foti, 2007).
Hydroxylation and Oxidative Cleavage
The design and use of cyclic peroxides for the direct hydroxylation of aromatic substrates, leading to phenol moieties, illustrate the advancements in chemical synthesis techniques. This method, featuring high thermal stability and efficiency, opens new avenues for the synthesis of structurally complex phenolic compounds (Pilevar et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withNuclear receptor coactivator 2 and Estrogen receptor alpha . These receptors play crucial roles in various cellular processes, including cell growth and differentiation.
Mode of Action
Based on the targets mentioned above, it can be hypothesized that this compound may interact with these receptors, leading to changes in their activity and subsequent alterations in cellular processes .
Pharmacokinetics
Similar compounds have shown variable and dose-limited pharmacokinetics due to extensive metabolism .
Result of Action
Given its potential targets, it’s plausible that this compound could influence cell growth and differentiation .
Properties
IUPAC Name |
4-[(1S,2S)-2-hydroxycyclohexyl]oxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-14H,1-4H2/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTRENHHQKWRBS-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.